molecular formula C10H6ClN5 B1419826 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine CAS No. 1110542-95-4

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Cat. No.: B1419826
CAS No.: 1110542-95-4
M. Wt: 231.64 g/mol
InChI Key: MVJZVTGJTQYPRW-UHFFFAOYSA-N
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Description

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine is a heterocyclic compound that features a unique fusion of triazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridazine with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo-pyridazine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine is unique due to its specific fusion of triazole and pyridazine rings with a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

6-chloro-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5/c11-8-4-5-9-13-14-10(16(9)15-8)7-3-1-2-6-12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZVTGJTQYPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 2
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 3
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 4
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 5
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Reactant of Route 6
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

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